N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
N-(4-Methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide nitrogen and a 2-methylindole moiety linked via a sulfanyl bridge. Its structure combines electron-donating methoxy groups with the lipophilic indole system, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-18(15-5-3-4-6-16(15)19-12)23-11-17(21)20-13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXNNFPMDWCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.
- Molecular Formula : C23H22N2O
- Molecular Weight : 358.44 g/mol
- CAS Number : 70697216
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.62–31.25 | Bactericidal |
| Escherichia coli | 31.25–62.50 | Bactericidal | |
| Pseudomonas aeruginosa | 62.50–125.00 | Bacteriostatic |
The compound has demonstrated a synergistic effect when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy and reducing MIC values significantly .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The following findings were noted:
- Hemolytic Activity : The compound exhibited low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to Triton X-100 .
- Non-cytotoxicity : IC50 values were greater than 60 μM, suggesting that the compound is non-toxic to mammalian cells at therapeutic concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, which is critical for bacterial growth and replication.
- Disruption of Biofilm Formation : It has shown significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, with a reduction in biofilm formation compared to standard treatments .
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies and Research Findings
A notable study evaluated the efficacy of various derivatives, including this compound, against resistant strains of bacteria:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Modifications on the Aryl Group
N-(4-Fluorophenyl) Analog
The fluorophenyl derivative (N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide) replaces the methoxy group with a fluorine atom. However, the absence of the methoxy group may reduce hydrogen-bonding capacity, affecting target affinity .
Halogenated Derivatives (Chloro, Bromo)
Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(4-bromophenyl) analogs (e.g., ) feature electron-withdrawing halogens. These substituents increase lipophilicity and may enhance membrane permeability but could reduce solubility. The methoxy group in the target compound offers a balance between hydrophilicity and metabolic resistance .
Indole Ring Modifications
5-Methoxy-1-Methylindole Derivative
The compound 2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide () introduces a 5-methoxy and 1-methyl group on the indole. The 4-methylphenyl acetamide group further differentiates solubility and bioavailability .
Pyrimidoindole Systems
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () replaces the indole with a fused pyrimidoindole ring. This complex heterocycle enhances π-π stacking interactions, possibly improving affinity for enzymes or nucleic acids. However, synthetic complexity and reduced solubility may limit utility compared to simpler indole derivatives .
Sulfur-Linked Heterocycles
Triazole and Thiazole Derivatives
Compounds like 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide () and triazolyl analogs () incorporate nitrogen-rich heterocycles. These groups introduce additional hydrogen-bonding sites and rigidity, which can enhance selectivity for enzymes like cyclooxygenase-2 (COX-2) or cholinesterases. The indole-sulfanyl moiety in the target compound may prioritize interactions with hydrophobic binding pockets over polar active sites .
Quinazoline Sulfonyl Derivatives
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () demonstrates potent anticancer activity. The sulfonyl group and morpholine ring improve water solubility and target engagement via hydrogen bonding. In contrast, the sulfanyl bridge in the target compound offers reduced polarity, favoring penetration into lipid-rich environments .
Pharmacological and Metabolic Comparisons
Antimicrobial Activity
The target compound’s analog, 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), shows antimicrobial properties attributed to the amide and sulfanyl groups. The 2-methylindole in the target compound may enhance activity against Gram-positive bacteria due to increased membrane disruption .
Metabolic Stability
Studies on indomethacin amides () reveal that methoxy groups resist cytochrome P450-mediated oxidation compared to alkyl or halogenated substituents. This suggests the 4-methoxyphenyl group in the target compound may confer superior metabolic stability relative to fluoro or chloro analogs .
Data Tables
Table 1: Structural and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
